Physicochemical Benchmarking: Computed LogP and TPSA of 2-(Azetidin-1-YL)-5-bromoaniline vs. Alternate Heterocyclic Anilines
2-(Azetidin-1-YL)-5-bromoaniline displays computed LogP of ~2.24 and TPSA of ~29.3 Ų, placing it in favorable oral drug-like chemical space . In comparison, aniline building blocks with larger-ring N-substituents consistently show higher LogP and TPSA values (e.g., 4-(pyrrolidin-1-yl)aniline derivatives typically show LogP increases of 0.5–1.0 log units due to additional methylene groups, raising lipophilicity-driven promiscuity risk) [1]. The azetidine-containing compound's lower LogP and moderate TPSA are consistent with class-level observations that azetidine incorporation improves ligand efficiency metrics relative to larger saturated N-heterocycles [2]. This benchmark positions the compound favorably for fragment-based and lead-like library design where balanced polarity is critical.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | LogP = 2.2414; TPSA = 29.26 Ų |
| Comparator Or Baseline | Pyrrolidine/piperidine aniline analogs: LogP typically 2.5–3.5; TPSA typically >35 Ų |
| Quantified Difference | LogP advantage of ~0.3–1.3 units lower; TPSA reduction of >5 Ų relative to larger-ring comparators |
| Conditions | Computed properties (XLogP3, topological PSA) as reported by vendor; class-level comparisons from published datasets |
Why This Matters
Lower LogP with adequate TPSA reduces the risk of lipophilicity-driven off-target binding and poor aqueous solubility, making this compound a more efficient starting point for oral drug discovery programs than pyrrolidine or piperidine analogs.
- [1] PMC, ACS Med. Chem. Lett. 2021, 12(10), 1585–1588. The small ring provides a rigid scaffold that enables productive protein–ligand interactions, and the lower MW relative to larger heterocycles can translate to improved ligand efficiency (LE). View Source
- [2] RSC, Org. Biomol. Chem. 2021. Azetidine ring strain (~25.4 kcal/mol) and its impact on molecular properties and ligand efficiency. View Source
